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Compound of Interest

Compound Name: Methyl 5-bromo-3-methylpicolinate

Cat. No.: B1486729 Get Quote

In the landscape of modern organic synthesis, particularly within medicinal chemistry and

materials science, the strategic functionalization of heterocyclic building blocks is paramount.

Methyl 5-bromo-3-methylpicolinate (CAS No: 213771-32-5) emerges as a pyridine derivative

of significant interest.[1][2] Its unique arrangement of a reactive bromine atom, a modifiable

ester group, and a methyl substituent on an electron-deficient pyridine ring presents a

confluence of chemical handles.[3] This guide provides an in-depth exploration of the

molecule's potential reactivity, moving beyond a simple catalog of reactions to offer a rationale

for experimental design. We will delve into the primary reaction pathways, supported by

established protocols for analogous systems, to equip researchers with the insights needed to

leverage this scaffold in the synthesis of novel and complex molecular architectures.

Molecular Overview and Strategic Reactive Centers
Methyl 5-bromo-3-methylpicolinate, with the molecular formula C₈H₈BrNO₂ and a molecular

weight of 230.06 g/mol , is a multifunctional scaffold.[1] Understanding its reactivity requires an

appreciation of the electronic interplay between its constituent parts. The pyridine nitrogen

atom acts as an electron sink, rendering the aromatic ring electron-deficient and influencing the

reactivity of all substituents.

The three primary centers for synthetic transformation are:

The C5-Bromine Atom: This is the most prominent handle for forming new carbon-carbon

and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling

reactions.[3]
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The C2-Methyl Ester Group: This group can be hydrolyzed to the corresponding carboxylic

acid or reduced to a primary alcohol, offering a gateway to amides and other derivatives.[4]

[5]

The Pyridine Ring: The ring itself, being electron-poor, is susceptible to nucleophilic attack

under certain conditions, although the bromine at the 5-position is not optimally activated for

a facile SₙAr reaction.[6][7]

Methyl 5-bromo-3-methylpicolinate

Key Reactive Sites

C-Br Bond
(Cross-Coupling)

Methyl Ester
(Hydrolysis/Reduction)

Pyridine Ring
(Nucleophilic Aromatic Substitution)

Click to download full resolution via product page

Caption: Key reactive centers of Methyl 5-bromo-3-methylpicolinate.

The Workhorse of Modern Synthesis: Palladium-
Catalyzed Cross-Coupling
The bromine atom at the C5 position is ideally suited for palladium-catalyzed cross-coupling

reactions, a cornerstone of modern synthetic chemistry for its reliability and functional group

tolerance.[8] The electron-deficient nature of the pyridine ring generally facilitates the initial

oxidative addition step in the catalytic cycle, making this class of reactions particularly effective.

Suzuki-Miyaura Coupling for C-C Bond Formation
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The Suzuki-Miyaura reaction is arguably the most powerful method for constructing biaryl or

aryl-alkenyl linkages. It involves the coupling of the aryl bromide with an organoboron species,

typically an arylboronic acid.[8]

Expertise & Experience: Why it Works The choice of catalyst, base, and solvent is critical for

success. A catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is often effective

for bromopyridines.[8] A moderately strong inorganic base, such as potassium phosphate

(K₃PO₄) or potassium carbonate (K₂CO₃), is required to activate the boronic acid via formation

of a boronate complex, which facilitates the crucial transmetalation step. A mixed solvent

system, like 1,4-dioxane and water, ensures the solubility of both the organic and inorganic

reagents.[8] The reaction's success hinges on the precise orchestration of the catalytic cycle,

which is robust and less prone to side reactions compared to other coupling methods.

Data Presentation: Representative Yields in Suzuki Coupling The following table, adapted from

data on the analogous 5-bromo-2-methylpyridin-3-amine system, illustrates the expected yields

with various arylboronic acids, demonstrating the versatility of the reaction.[8]
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Arylboro
nic Acid
Substitue
nt

Catalyst
System

Base Solvent
Temperat
ure (°C)

Time (h)
Expected
Yield (%)

4-

Methylphe

nyl

Pd(PPh₃)₄

(5 mol%)
K₃PO₄

1,4-

Dioxane/H₂

O

90 18 85-95

3,5-

Dimethylph

enyl

Pd(PPh₃)₄

(5 mol%)
K₃PO₄

1,4-

Dioxane/H₂

O

90 18 80-90

4-

Methoxyph

enyl

Pd(PPh₃)₄

(5 mol%)
K₃PO₄

1,4-

Dioxane/H₂

O

90 18 82-92

4-

Chlorophe

nyl

Pd(PPh₃)₄

(5 mol%)
K₃PO₄

1,4-

Dioxane/H₂

O

90 18 75-85

4-

(Methylsulf

onyl)phenyl

Pd(PPh₃)₄

(5 mol%)
K₃PO₄

1,4-

Dioxane/H₂

O

90 18 70-80

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling This protocol is a

representative method adapted from literature and should be optimized for specific substrates.

[8]

Inert Atmosphere: To a Schlenk flask, add Methyl 5-bromo-3-methylpicolinate (1.0 eq), the

desired arylboronic acid (1.1-1.5 eq), and potassium phosphate (K₃PO₄, 2.0-3.0 eq).

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this

cycle three times.

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio) via

syringe.
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Reaction: Heat the mixture to 85-95 °C and stir vigorously for 12-24 hours. Monitor the

reaction progress by TLC or LC-MS.

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate

and filter through a pad of celite to remove the palladium catalyst.

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. Purify the crude product by flash column

chromatography.
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Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
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Buchwald-Hartwig Amination for C-N Bond Formation
The formation of C-N bonds is fundamental in pharmaceutical chemistry, and the Buchwald-

Hartwig amination provides a versatile route to arylamines from aryl halides.

Expertise & Experience: Why it Works This reaction is more sensitive than the Suzuki coupling

and requires careful selection of the ligand and base. The ligands are typically bulky, electron-

rich phosphines (e.g., XPhos, SPhos) that promote both the oxidative addition of the aryl

bromide to the palladium center and the final reductive elimination step to form the C-N bond. A

strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium

bis(trimethylsilyl)amide (LiHMDS) is essential to deprotonate the amine nucleophile without

competing in the reaction. Anhydrous, aprotic solvents like toluene or dioxane are required.[9]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination This protocol is a

general starting point and requires optimization, particularly the choice of ligand.[9]

Inert Atmosphere (Glovebox Recommended): To an oven-dried vial, add a palladium

precursor (e.g., Pd₂(dba)₃, 0.02 eq), the appropriate phosphine ligand (0.04-0.08 eq), and

sodium tert-butoxide (1.4 eq).

Reagent Addition: Add Methyl 5-bromo-3-methylpicolinate (1.0 eq) and seal the vial.

Solvent and Nucleophile: Remove the vial from the glovebox. Add anhydrous, degassed

toluene (or dioxane) followed by the amine nucleophile (1.2 eq) via syringe.

Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC

or LC-MS.

Work-up: After cooling, quench the reaction by carefully adding saturated aqueous

ammonium chloride. Dilute with water and extract with an organic solvent (e.g., ethyl

acetate).

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter,

concentrate, and purify by column chromatography.
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Caption: Experimental workflow for Buchwald-Hartwig amination.
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Transformations of the Methyl Ester Group
The methyl ester at the C2 position is a versatile functional group that can be readily converted

into other functionalities, expanding the synthetic utility of the scaffold.

Hydrolysis to 5-Bromo-3-methylpicolinic Acid
The most straightforward transformation is hydrolysis to the corresponding carboxylic acid, 5-

Bromo-3-methylpicolinic acid, which is a valuable intermediate for amide couplings.[5]

Expertise & Experience: Why it Works Base-mediated hydrolysis (saponification) is typically

clean and efficient. Using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a

mixed solvent system like THF/water or methanol/water at room temperature or with gentle

heating drives the reaction to completion. An acidic work-up is then required to protonate the

resulting carboxylate salt. This method is generally preferred over acid-catalyzed hydrolysis,

which can sometimes require harsher conditions and may lead to side reactions.

Experimental Protocol: Ester Hydrolysis

Dissolution: Dissolve Methyl 5-bromo-3-methylpicolinate (1.0 eq) in a mixture of

tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq) and stir the

mixture at room temperature for 2-6 hours.

Monitoring: Monitor the disappearance of the starting material by TLC.

Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully

acidify to pH ~3-4 with 1M HCl.

Extraction: Extract the aqueous layer with ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate

in vacuo to yield the carboxylic acid, which can often be used without further purification.

Reduction to (5-Bromo-3-methylpyridin-2-yl)methanol
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Reduction of the ester provides the primary alcohol, another key functional group for further

elaboration.

Expertise & Experience: Why it Works While sodium borohydride (NaBH₄) can reduce esters, it

is often slow and may require high temperatures or additives. A more powerful and reliable

reducing agent for esters is lithium aluminum hydride (LiAlH₄). This reaction must be performed

under strictly anhydrous conditions in a solvent like THF, as LiAlH₄ reacts violently with water.

The reaction is typically performed at 0 °C to control the initial exothermic reaction, followed by

stirring at room temperature. A careful quenching procedure (e.g., Fieser workup) is critical for

safety and to isolate the product. A patent describing the reduction of a related nicotinamide

with NaBH₄ suggests it could be a milder alternative, though likely requiring specific conditions

to be effective for the ester.[4]

Experimental Protocol: Ester Reduction with LiAlH₄

Inert Atmosphere: To a flame-dried, two-neck flask under Argon, add a solution of Methyl 5-
bromo-3-methylpicolinate (1.0 eq) in anhydrous THF.

Reagent Addition: Cool the solution to 0 °C in an ice bath. Carefully add LiAlH₄ (1.5-2.0 eq)

portion-wise, maintaining the temperature below 5 °C.

Reaction: After the addition is complete, allow the reaction to warm to room temperature and

stir for 1-4 hours until TLC analysis shows complete consumption of the starting material.

Quenching (Fieser Workup): Cool the reaction back to 0 °C. Sequentially and very slowly,

add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL),

where X is the mass of LiAlH₄ in grams.

Filtration: A granular precipitate should form. Stir the resulting slurry for 30 minutes, then filter

it through a pad of celite, washing thoroughly with ethyl acetate.

Purification: Concentrate the filtrate and purify the resulting crude alcohol by column

chromatography.

Safety and Handling
Methyl 5-bromo-3-methylpicolinate should be handled with standard laboratory precautions.
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Hazards: The compound is known to cause skin irritation (H315) and serious eye irritation

(H319). It may also cause respiratory irritation (H335).[1][10]

Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal

protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant

gloves.[10] Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed

container in a cool, dry place.

Conclusion
Methyl 5-bromo-3-methylpicolinate is a highly valuable and versatile building block for

chemical synthesis. Its reactivity is dominated by the C-Br bond, which serves as an excellent

handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and

Buchwald-Hartwig aminations. Furthermore, the methyl ester group provides a reliable entry

point to carboxylic acids and primary alcohols, significantly broadening the scope of accessible

derivatives. By understanding the underlying principles of its reactivity and employing the

robust protocols outlined in this guide, researchers can effectively harness the synthetic

potential of this scaffold to construct novel molecules for pharmaceutical and materials science

applications.

References
Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innov
Methyl 5-bromo-3-methylpicolinate | C8H8BrNO2 | CID 45789787 - PubChem. (URL:
[Link])
Methyl 3-bromo-5-methylpicolin
Methyl 5-bromo-3-methylpicolinate (C8H8BrNO2) - PubChemLite. (URL: [Link])
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction
of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical
Investigations and Biological Activities - MDPI. (URL: [Link])
US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous
Compounds - Scientific & Academic Publishing. (URL: [Link])
16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])
methyl 5-bromo-3-chloropicolinate, min 97%, 100 grams - CP Lab Safety. (URL: [Link])
Nucleophilic substitution in 4-bromo-5-nitrophthalodinitrile: XII. Synthesis and properties of 4-
(1-benzotriazolyl)-, 4-nitro-5-(4-nonylphenoxy)
5-Bromo-3-methylhexanoic acid | C7H13BrO2 | CID 57176078 - PubChem. (URL: [Link])

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-5-bromo-3-methylpicolinate
https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3h5815f97e?context=bbe
https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3h5815f97e?context=bbe
https://www.benchchem.com/product/b1486729?utm_src=pdf-body
https://www.benchchem.com/product/b1486729?utm_src=pdf-body
https://www.benchchem.com/product/b1486729?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1486729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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